1-amino-N-(4-ethoxyphenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
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Overview
Description
1-Amino-N-(4-ethoxyphenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is a complex organic compound with a unique structure that combines elements of thienoisoquinoline and carboxamide
Preparation Methods
The synthesis of 1-amino-N-(4-ethoxyphenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide involves multiple steps, typically starting with the preparation of the thienoisoquinoline core. Common synthetic routes include:
Cyclization Reactions: Utilizing cyclization reactions to form the thienoisoquinoline ring system.
Amidation: Introducing the carboxamide group through amidation reactions.
Substitution Reactions: Incorporating the ethoxyphenyl and ethyl groups through substitution reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-amino-N-(4-ethoxyphenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where different substituents replace existing groups, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-amino-N-(4-ethoxyphenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity against certain diseases.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biological Research: Researchers investigate its interactions with biological systems to understand its potential effects and mechanisms of action
Mechanism of Action
The mechanism of action of 1-amino-N-(4-ethoxyphenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 1-amino-N-(4-ethoxyphenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide stands out due to its unique structural features and potential applications. Similar compounds include:
Quinoline Derivatives: Known for their medicinal properties.
Isoquinoline Derivatives: Studied for their biological activities.
Thienoisoquinoline Compounds: Investigated for their synthetic versatility and potential therapeutic uses
Properties
Molecular Formula |
C22H25N3O2S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-amino-N-(4-ethoxyphenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide |
InChI |
InChI=1S/C22H25N3O2S/c1-3-17-15-7-5-6-8-16(15)18-19(23)20(28-22(18)25-17)21(26)24-13-9-11-14(12-10-13)27-4-2/h9-12H,3-8,23H2,1-2H3,(H,24,26) |
InChI Key |
DCBMJJHKDVNOOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)NC4=CC=C(C=C4)OCC)N |
Origin of Product |
United States |
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